molecular formula C21H38O4 B134703 alpha-Glyceryl linoleate CAS No. 67968-46-1

alpha-Glyceryl linoleate

Cat. No. B134703
CAS RN: 67968-46-1
M. Wt: 354.5 g/mol
InChI Key: WECGLUPZRHILCT-GSNKCQISSA-N
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Description

Alpha-Glyceryl linoleate, also known as 1-monolinolein, is a 1-monoglyceride that has octadecadienoyl (linoleoyl) as the acyl group . It is a component of many common vegetable oils and is important to human nutrition . It is synthesized with glycerin, an endogenous component of the skin known for its humectant properties .


Synthesis Analysis

The synthesis of alpha-Glyceryl linoleate is primarily achieved through esterification reactions . Enzymatic synthesis methods are also used, which convert substrates into products using enzymes as catalysts .


Molecular Structure Analysis

Alpha-Glyceryl linoleate has a chemical formula of C21H38O4 . Its systematic name is 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate .


Chemical Reactions Analysis

Alpha-Glyceryl linoleate, being a lipid, can undergo oxidation reactions . The oxidation process of glyceryl trilinoleate was kinetically analyzed as the concentration of conjugated diene structures and the rate constant of oxidation was obtained at various temperatures .


Physical And Chemical Properties Analysis

Alpha-Glyceryl linoleate is a monoester of glycerin and linoleic acid . It is a component of many common vegetable oils and is important to human nutrition . More profound understanding of the functionalities of lipids and surfactants and their role in emulsion formation will enable a rational development strategy .

Scientific Research Applications

  • Analytical Methods in Food Matrices : A study by La Tegola et al. (2013) developed a new approach using isolated dimethyldioxirane labelled with 18O for the synthesis of epoxidized glyceryl linoleate. This method can improve analytical techniques for determining epoxidized soybean oil in complex food matrices.

  • Biodiesel Production : The work by Li et al. (2010) explored using Cannabis sativa L. oil, rich in linoleic and alpha-linolenic acids, for biodiesel production. The study highlights the efficient conversion of hemp seed oil into biodiesel.

  • Fungal Biomass Production for Nutritional Enhancement : In a study by Athalye et al. (2009), crude glycerol, a byproduct of biodiesel, was utilized to produce eicosapentaenoic acid (EPA) by the fungus Pythium irregulare. The process involved the elongation of fatty acids like linoleic acid and alpha-linolenic acid.

  • Topical Drug Delivery Systems : Cristiano et al. (2021) Cristiano et al. (2021) investigated the use of unsaturated fatty acids like linoleic and oleic acids in creating natural vesicles for drug delivery. These vesicles showed potential in enhancing the percutaneous permeation and antioxidant activity of drugs.

  • Cancer Research and DNA Polymerase Inhibition : The study by Matsui et al. (2009) isolated monogalactosyl diacylglycerol containing two alpha-linolenic acids from bitter melon. This compound inhibited mammalian DNA polymerase and suppressed human cancer cell growth.

  • Antioxidant Activity Analysis : Lindenmeier et al. (2007) Lindenmeier et al. (2007) developed a method combining total antioxidant, reductive, and radical scavenging activities using linoleic acid as a substrate. This is applicable in analyzing the antioxidant activity of various compounds.

  • Nutritional and Health Research : A study by Hu et al. (1999) explored the association between dietary intake of alpha-linolenic acid and the risk of ischemic heart disease. It suggests that higher intake of alpha-linolenic acid may reduce the risk of fatal ischemic heart disease.

  • Omega-3 Fatty Acid Research : The research by Burdge (2004) critically evaluated alpha-linolenic acid metabolism and its implications on nutrition and biology. It highlighted the limited conversion of alpha-linolenic acid to longer-chain n-3 fatty acids in humans.

Safety And Hazards

While not all lipid excipients are prone to oxidation, those with sensitive moieties offer drug delivery solutions that outweigh the manageable oxidative challenges they may present .

properties

IUPAC Name

[(2S)-2,3-dihydroxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECGLUPZRHILCT-GSNKCQISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(18:2(9Z,12Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Glyceryl linoleate

CAS RN

2277-28-3, 67968-46-1
Record name 2,3-Dihydroxypropyl 9,12-octadecadienoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MG(18:2(9Z,12Z)/0:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Poornima - 2012 - repository-tnmgrmu.ac.in
… , ethyl 2-chlorobenzoate, 1,4-anhydrohexitol, methyl palmitate, palmitic acid, 2-hydroxy-1-(hydromethyl)ethyl palmitate, 1,2-epoxynonadecane, tetracosane, alpha-glyceryl linoleate, …
Number of citations: 4 repository-tnmgrmu.ac.in
R Bharanidharan, S Arokiyaraj, M Baik, R Ibidhi… - Animals, 2021 - mdpi.com
… acid (Z,Z)- (23%), commonly known as linoleic acid (18:2), followed by 9,12-octadecadienoic acid (Z,Z)-,2,3-dihydroxypropyl ester (18%) commonly known as alpha-glyceryl linoleate. …
Number of citations: 9 www.mdpi.com
D Middha, A Negi, M Kushwaha - Journal of Forensic Chemistry …, 2023 - researchgate.net
Moonshine an illegally produced alcoholic beverage has caused several times" hooch tragedies" in various states of India. Punjab which is already facing Drug addiction hitch, has also …
Number of citations: 0 www.researchgate.net
S Tiji, M Lakrat, Y Rokni, EM Mejdoubi, C Hano, M Addi… - Antibiotics, 2022 - mdpi.com
N. sativa is an interesting source of bioactive compounds commonly used for various therapeutic purposes. Associate its seeds extracts with biomaterials to improve their antimicrobial …
Number of citations: 4 www.mdpi.com

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